

# HMPL-453: A Comparative Analysis of Potency in the FGFR Inhibitor Class

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | FK-453   |           |  |  |  |
| Cat. No.:            | B1672742 | Get Quote |  |  |  |

#### For Immediate Release

SHANGHAI, China – December 19, 2025 – HMPL-453 (fanregratinib), a novel and potent inhibitor of fibroblast growth factor receptors (FGFR), has demonstrated significant promise in preclinical studies, positioning it as a competitive agent within its therapeutic class. This guide provides a detailed comparison of HMPL-453's potency against other approved FGFR inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

HMPL-453 is a highly selective, small-molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4] These receptors are crucial components of the FGFR signaling pathway, which, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[2][3] HMPL-453 belongs to the class of receptor tyrosine kinase (RTK) inhibitors, specifically targeting the FGFR family.

# **Comparative Potency: In Vitro Inhibition**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Preclinical data for HMPL-453 and other commercially available FGFR inhibitors are summarized below.



| Drug Name<br>(Brand Name)   | FGFR1 IC50<br>(nM)         | FGFR2 IC50<br>(nM)         | FGFR3 IC50<br>(nM)         | FGFR4 IC50<br>(nM) |
|-----------------------------|----------------------------|----------------------------|----------------------------|--------------------|
| HMPL-453<br>(Fanregratinib) | 6[5][6]                    | 4[5][6]                    | 6[5][6]                    | 425[5][6]          |
| Pemigatinib<br>(Pemazyre)   | 0.4[2][7][8]               | 0.5[2][7][8]               | 1.2[2][7][8]               | 30[2][7][8]        |
| Infigratinib<br>(Truseltiq) | 0.9[9][10], 1.1[6]<br>[11] | 1.4[9][10], 1.0[6]<br>[11] | 1.0[9][10], 2.0[6]<br>[11] | 60[9], 61[6][11]   |
| Erdafitinib<br>(Balversa)   | 1.2[1][4][12]              | 2.5[1][4][12]              | 3.0[1][4][12]              | 5.7[1][4][12]      |
| Futibatinib<br>(Lytgobi)    | 1.8[13], 3.9[5]            | 1.3[5], 1.4[3][13]         | 1.6[3][13]                 | 3.7[13], 8.3[5]    |

# **Experimental Protocols**

The determination of in vitro potency for FGFR inhibitors typically involves biochemical and cell-based assays.

### **Biochemical Kinase Inhibition Assays**

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

#### Methodology:

• Transcreener™ Fluorescence Polarization Assay or Z'-LYTE™ Kinase Assay: These assays are commonly used to determine the IC50 values of kinase inhibitors.[5][6] They measure the enzymatic activity of recombinant FGFR1, 2, and 3 in vitro.[5][6] The general principle involves incubating the purified kinase enzyme with a specific substrate and ATP. The inhibitor is added at varying concentrations to determine the extent of inhibition of substrate phosphorylation. The amount of product formed is detected, often through fluorescence polarization or a FRET-based system, allowing for the calculation of IC50 values.[7][13]

## **Cell-Based Proliferation Assays**



Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on FGFR signaling.

#### Methodology:

• CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 Assay: These assays are used to measure the anti-proliferative activity of FGFR inhibitors in cell lines with known FGFR alterations.[5][6] Cells are seeded in microplates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), a reagent is added that measures cell viability, typically by quantifying ATP levels (CellTiter-Glo®) or metabolic activity (CCK-8).[10] The resulting data is used to calculate the GI50 (half-maximal growth inhibition) or IC50 values. HMPL-453 has been shown to selectively inhibit the proliferation of tumor cell lines with dysregulated FGFR signaling, with GI50 values ranging from 3 to 105 nM, while having minimal effect on cell lines without such aberrations (GI50 > 1.5 μM).[5][6]

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating the potency of FGFR inhibitors.



Click to download full resolution via product page



Caption: Simplified FGFR signaling pathway and the point of inhibition by HMPL-453.



Click to download full resolution via product page

Caption: General experimental workflow for determining the potency of FGFR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. HUTCHMED HUTCHMED Initiates Registration Phase Enrollments of HMPL-453 for IHCC and Savolitinib for Gastric Cancer following NMPA Consultations [hutch-med.com]
- 2. hutch-med.com [hutch-med.com]
- 3. HUTCHMED HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 4. HUTCHMED Completes Enrollment in Phase II Trial of Fanregratinib for Intrahepatic Cholangiocarcinoma Patients with FGFR2 Fusion/Rearrangement | Nasdaq [nasdaq.com]
- 5. researchgate.net [researchgate.net]



- 6. aacrjournals.org [aacrjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. hutch-med.com [hutch-med.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. A Structure-guided Approach to Creating Covalent FGFR Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HMPL-453: A Comparative Analysis of Potency in the FGFR Inhibitor Class]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#hmpl-453-potency-compared-to-other-drugs-in-the-same-class]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com